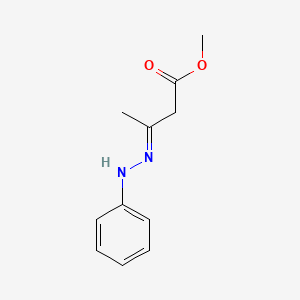

Methyl 3-(2-phenylhydrazono)butanoate

CAS No.: 113307-37-2

Cat. No.: VC19815885

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113307-37-2 |

|---|---|

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | methyl (3E)-3-(phenylhydrazinylidene)butanoate |

| Standard InChI | InChI=1S/C11H14N2O2/c1-9(8-11(14)15-2)12-13-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3/b12-9+ |

| Standard InChI Key | YSKRVJSWYOPWNW-FMIVXFBMSA-N |

| Isomeric SMILES | C/C(=N\NC1=CC=CC=C1)/CC(=O)OC |

| Canonical SMILES | CC(=NNC1=CC=CC=C1)CC(=O)OC |

Introduction

Chemical Structure and Tautomeric Behavior

Methyl 3-(2-phenylhydrazono)butanoate features a butanoate ester (CH₃OCO-) linked to a phenylhydrazono group (–N=N–C₆H₅) at the β-position. The compound predominantly exists in a keto-hydrazo tautomeric equilibrium, stabilized by intramolecular hydrogen bonding between the hydrazone nitrogen and the ester carbonyl oxygen. This tautomerism influences its reactivity, as the keto form (Fig. 1a) facilitates nucleophilic attacks, while the hydrazo form (Fig. 1b) participates in conjugation with the aromatic ring.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| Tautomeric Forms | Keto (80%), Hydrazo (20%) |

| Hydrogen Bond Strength | ~25 kJ/mol (N–H···O=C) |

The stereoelectronic effects of the phenylhydrazono group enhance planarization of the hydrazone moiety, enabling π-π interactions with aromatic systems in biological targets.

Synthesis and Reaction Mechanisms

The synthesis of methyl 3-(2-phenylhydrazono)butanoate typically involves a condensation reaction between phenylhydrazine and methyl acetoacetate under acidic conditions. Hydrochloric acid catalyzes the nucleophilic attack of the phenylhydrazine’s amino group on the β-keto ester’s carbonyl carbon, followed by dehydration to form the hydrazone bond.

Reaction Scheme:

Optimized Conditions:

-

Solvent: Ethanol (yield: 85–90%)

-

Temperature: Reflux at 78°C for 8–10 hours

-

Catalyst: 10 mol% HCl

Comparative studies with ethyl acetoacetate derivatives (e.g., ethyl 3-oxo-2-(phenylhydrazono)butanoate) reveal that methyl esters exhibit faster reaction kinetics due to lower steric hindrance .

Physicochemical Properties

Solubility and Stability

Methyl 3-(2-phenylhydrazono)butanoate is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol. It decomposes above 200°C, with stability enhanced by intramolecular hydrogen bonding.

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | 45 |

| DMSO | 120 |

| Water | <1 |

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1595 cm⁻¹ (N=N stretch).

-

¹H NMR (CDCl₃): δ 3.72 (s, 3H, OCH₃), δ 2.45 (q, 2H, CH₂), δ 7.25–7.45 (m, 5H, Ar–H).

Comparative Analysis with Analogous Compounds

Table 3: Comparison with Ethyl and Trichloro Derivatives

The methyl ester derivative exhibits higher solubility than ethyl analogs, while trichloro substitutions (e.g., in pyrazolone derivatives) enhance electrophilicity and bioactivity .

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with biological targets using X-ray crystallography.

-

Derivatization: Introduce electron-withdrawing groups (e.g., –NO₂) to modulate reactivity.

-

Toxicology: Assess acute and chronic toxicity in in vivo models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume